molecular formula C11H14O3S B1324130 Ethyl 5-oxo-5-(3-thienyl)valerate CAS No. 898771-74-9

Ethyl 5-oxo-5-(3-thienyl)valerate

Cat. No. B1324130
M. Wt: 226.29 g/mol
InChI Key: CWNISAMAQXESEE-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(3-thienyl)valerate is a chemical compound with the CAS Number: 898771-74-9 . It has a molecular weight of 226.3 and a molecular formula of C11H14O3S . It is also known as ethyl 5-oxo-5-thiophen-3-ylpentanoate . The compound is a clear yellow oil .


Molecular Structure Analysis

The InChI code for Ethyl 5-oxo-5-(3-thienyl)valerate is 1S/C11H14O3S/c1-2-14-11(13)5-3-4-10(12)9-6-7-15-8-9/h6-8H,2-5H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 5-oxo-5-(3-thienyl)valerate has a molecular weight of 226.3 and a molecular formula of C11H14O3S . It appears as a clear yellow oil .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 5-oxo-5-(3-thienyl)valerate has been utilized in the synthesis of various heterocyclic compounds. For instance, its derivatives have been used in the synthesis of 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives (Ahmed, 2003). Such compounds have significant potential in pharmaceutical research due to their diverse biological activities.

Catalysis and Chemical Transformations

  • In a study exploring catalysis, L-proline was used to catalyze three-component reactions involving derivatives of Ethyl 5-oxo-5-(3-thienyl)valerate, leading to the synthesis of highly substituted thienothiopyrans. This process demonstrated the creation of multiple stereocenters and C-C bonds in a single operation, highlighting the chemical's utility in complex organic syntheses (Indumathi, Perumal, & Menéndez, 2010).

Material Science Applications

  • In material science, derivatives of Ethyl 5-oxo-5-(3-thienyl)valerate have been incorporated into polymer solar cells to enhance their operational lifetime. The introduction of thermo cleavable sidechains from such derivatives allowed for the creation of dense, insoluble films with higher glass transition temperatures, contributing to the stability and longevity of these solar cells (Krebs, 2005).

Bioreduction Processes

  • The compound has also been involved in bioreduction processes, serving as a key intermediate in the synthesis of chiral drugs. For instance, the stereoselective bioreduction of Ethyl 5-oxo-5-(3-thienyl)valerate derivatives has been employed in producing key intermediates for antidepressant drugs, showcasing its significance in medicinal chemistry (Ren, Liu, Pei, & Wu, 2019).

Pharmaceutical Research

properties

IUPAC Name

ethyl 5-oxo-5-thiophen-3-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-2-14-11(13)5-3-4-10(12)9-6-7-15-8-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNISAMAQXESEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641867
Record name Ethyl 5-oxo-5-(thiophen-3-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-5-(3-thienyl)valerate

CAS RN

898771-74-9
Record name Ethyl δ-oxo-3-thiophenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-5-(thiophen-3-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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